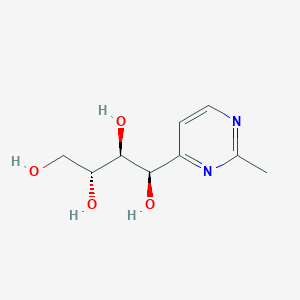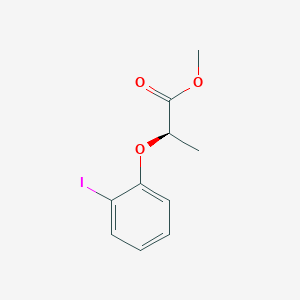![molecular formula C14H25NO3SSi B12530449 2-{[3-(Triethoxysilyl)propyl]sulfanyl}pyridine CAS No. 656230-07-8](/img/structure/B12530449.png)
2-{[3-(Triethoxysilyl)propyl]sulfanyl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-(Triethoxysilyl)propyl]sulfanyl}pyridine is an organosilicon compound that features a pyridine ring attached to a propyl chain, which is further bonded to a triethoxysilyl group. This compound is known for its unique properties, making it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Triethoxysilyl)propyl]sulfanyl}pyridine typically involves the reaction of 3-(triethoxysilyl)propylamine with pyridine-2-thiol. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The process involves:
Reactants: 3-(Triethoxysilyl)propylamine and pyridine-2-thiol.
Solvent: Anhydrous solvents such as dichloromethane or toluene.
Catalyst: Often, a base such as triethylamine is used to facilitate the reaction.
Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures (25-50°C) under an inert atmosphere (e.g., nitrogen or argon) to avoid moisture and oxygen interference.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: Equipped with inert gas purging systems to maintain an oxygen-free environment.
Continuous Stirring: To ensure uniform mixing of reactants.
Purification: The product is purified using techniques such as distillation or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
2-{[3-(Triethoxysilyl)propyl]sulfanyl}pyridine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or disulfides.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the ethoxy groups.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{[3-(Triethoxysilyl)propyl]sulfanyl}pyridine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid materials and as a ligand in coordination chemistry.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants due to its excellent bonding properties.
Mecanismo De Acción
The mechanism of action of 2-{[3-(Triethoxysilyl)propyl]sulfanyl}pyridine involves its ability to form strong covalent bonds with various substrates. The triethoxysilyl group undergoes hydrolysis to form silanol groups, which can further condense to form siloxane bonds. This property is particularly useful in surface modification and the formation of stable, durable coatings. The pyridine ring can also participate in coordination chemistry, forming complexes with metal ions, which can be exploited in catalysis and material science.
Comparación Con Compuestos Similares
Similar Compounds
3-(Triethoxysilyl)propylamine: Similar in structure but lacks the pyridine ring, making it less versatile in coordination chemistry.
Bis(triethoxysilylpropyl)disulfide: Contains a disulfide linkage instead of a sulfanyl group, offering different reactivity and stability.
3-(Triethoxysilyl)propyl isocyanate: Contains an isocyanate group, which reacts differently compared to the sulfanyl group.
Uniqueness
2-{[3-(Triethoxysilyl)propyl]sulfanyl}pyridine is unique due to the presence of both the triethoxysilyl group and the pyridine ring. This combination allows it to participate in a wide range of chemical reactions and applications, making it more versatile compared to its counterparts.
Propiedades
Número CAS |
656230-07-8 |
|---|---|
Fórmula molecular |
C14H25NO3SSi |
Peso molecular |
315.51 g/mol |
Nombre IUPAC |
triethoxy(3-pyridin-2-ylsulfanylpropyl)silane |
InChI |
InChI=1S/C14H25NO3SSi/c1-4-16-20(17-5-2,18-6-3)13-9-12-19-14-10-7-8-11-15-14/h7-8,10-11H,4-6,9,12-13H2,1-3H3 |
Clave InChI |
PSTDTKNBZWTUEN-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCSC1=CC=CC=N1)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


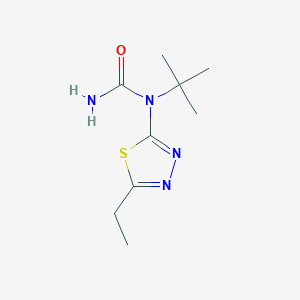
![2-[4-[4-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12530371.png)
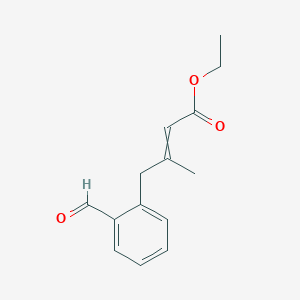

![1-(Cyclohexylmethyl)-3-ethenyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole](/img/structure/B12530380.png)
![6,7-difluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-cyclopenta[b]naphthalene](/img/structure/B12530387.png)
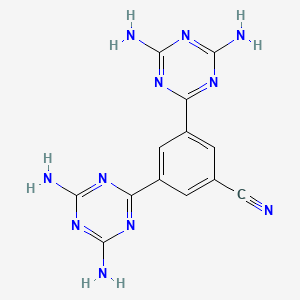
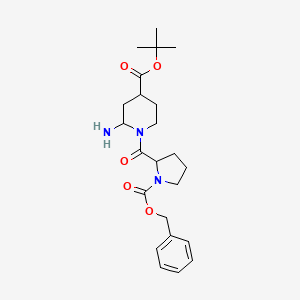
![1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene](/img/structure/B12530408.png)
![Benzamide, N-[(phenylamino)-1-piperidinylmethylene]-](/img/structure/B12530416.png)

